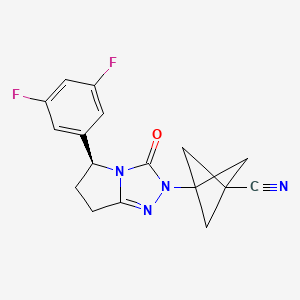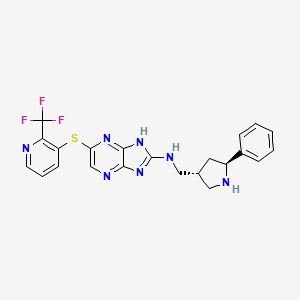
Shp2-IN-25
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Shp2-IN-25 is a small molecule inhibitor that targets the Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene and plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. This compound has gained significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Shp2-IN-25 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the final product.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure scalability and cost-effectiveness. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to achieve high purity and yield. The production process also includes stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Shp2-IN-25 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may result in the formation of new functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Shp2-IN-25 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of SHP2 in various chemical reactions and pathways.
Biology: Employed in cell-based assays to investigate the effects of SHP2 inhibition on cell proliferation, differentiation, and survival.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those with aberrant SHP2 activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting SHP2.
Wirkmechanismus
Shp2-IN-25 exerts its effects by inhibiting the phosphatase activity of SHP2. This inhibition disrupts the downstream signaling pathways mediated by SHP2, such as the RAS/ERK, PI3K/AKT, and JAK/STAT pathways. By blocking these pathways, this compound can suppress cell proliferation, induce apoptosis, and enhance the efficacy of other therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Shp2-IN-25 is compared with other SHP2 inhibitors, such as:
PF-07284892: An allosteric SHP2 inhibitor with high selectivity and potency.
TNO155: A SHP2 inhibitor that has shown efficacy in overcoming resistance to targeted therapies.
P9: A SHP2 degrader that induces efficient degradation of SHP2 and exhibits potent anti-tumor activity.
This compound is unique due to its specific inhibitory profile and the ability to modulate multiple signaling pathways, making it a valuable tool in both research and therapeutic applications.
Eigenschaften
Molekularformel |
C22H20F3N7S |
|---|---|
Molekulargewicht |
471.5 g/mol |
IUPAC-Name |
N-[[(3R,5S)-5-phenylpyrrolidin-3-yl]methyl]-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanyl-3H-imidazo[4,5-b]pyrazin-2-amine |
InChI |
InChI=1S/C22H20F3N7S/c23-22(24,25)18-16(7-4-8-26-18)33-17-12-28-19-20(30-17)32-21(31-19)29-11-13-9-15(27-10-13)14-5-2-1-3-6-14/h1-8,12-13,15,27H,9-11H2,(H2,28,29,30,31,32)/t13-,15+/m1/s1 |
InChI-Schlüssel |
RZNLHKIZYUAZEQ-HIFRSBDPSA-N |
Isomerische SMILES |
C1[C@H](CN[C@@H]1C2=CC=CC=C2)CNC3=NC4=NC=C(N=C4N3)SC5=C(N=CC=C5)C(F)(F)F |
Kanonische SMILES |
C1C(CNC1C2=CC=CC=C2)CNC3=NC4=NC=C(N=C4N3)SC5=C(N=CC=C5)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-[4-[2-(4-ethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B15137778.png)

![[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B15137784.png)
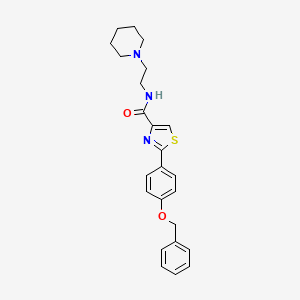
![5-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methylamino]-5-oxopentanoic acid;hydrochloride](/img/structure/B15137794.png)

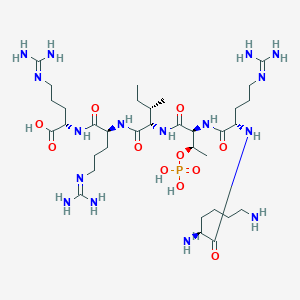
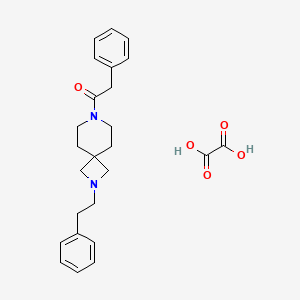
![[(2R,3S,4R,6R)-4-hydroxy-6-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16E)-10,12,17-trihydroxy-3-methoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]pentan-2-yl]-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-2-methyloxan-3-yl] carbamate](/img/structure/B15137818.png)
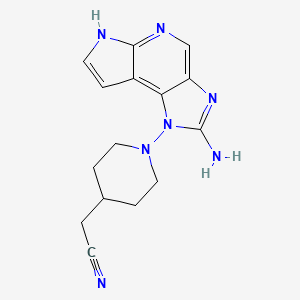
![4-[4-[6-[[(2R)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-2-phenylacetyl]amino]pyridin-3-yl]pyrazol-1-yl]-N-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide](/img/structure/B15137833.png)
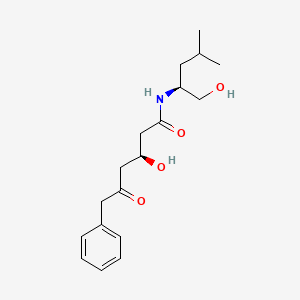
![2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[4-[6-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-benzimidazol-2-yl]-2-(trifluoromethyl)-1,3-thiazol-5-yl]piperazin-1-yl]ethanone](/img/structure/B15137847.png)
